molecular formula C20H20FNO6S2 B2618333 5-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methoxybenzenesulfonamide CAS No. 877816-75-6

5-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methoxybenzenesulfonamide

Cat. No. B2618333
CAS RN: 877816-75-6
M. Wt: 453.5
InChI Key: DBLZZFAYANSHKD-UHFFFAOYSA-N
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Description

5-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methoxybenzenesulfonamide, also known as FTY720, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FTY720 was first synthesized in the late 1990s and has since been extensively studied for its mechanism of action and potential benefits in treating various diseases.

Mechanism of Action

5-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methoxybenzenesulfonamide exerts its therapeutic effects through its interaction with sphingosine-1-phosphate (S1P) receptors. S1P is a lipid molecule that is involved in various physiological processes, including immune cell migration and vascular development. 5-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methoxybenzenesulfonamide is phosphorylated in vivo to form 5-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methoxybenzenesulfonamide-phosphate, which binds to S1P receptors and induces their internalization. This internalization prevents the migration of immune cells and reduces inflammation, which is beneficial in treating diseases such as multiple sclerosis and transplant rejection.
Biochemical and Physiological Effects:
5-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methoxybenzenesulfonamide has been shown to have various biochemical and physiological effects, including reducing inflammation, inducing apoptosis, inhibiting angiogenesis, and suppressing the immune response. 5-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methoxybenzenesulfonamide has also been shown to have neuroprotective effects, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

5-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methoxybenzenesulfonamide has several advantages as a research tool, including its specificity for S1P receptors and its ability to induce receptor internalization. However, 5-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methoxybenzenesulfonamide also has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on 5-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methoxybenzenesulfonamide, including:
1. Investigating the potential of 5-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methoxybenzenesulfonamide as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Developing more potent and selective analogs of 5-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methoxybenzenesulfonamide with improved pharmacological properties.
3. Investigating the potential of 5-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methoxybenzenesulfonamide as a treatment for autoimmune diseases other than multiple sclerosis, such as rheumatoid arthritis and lupus.
4. Investigating the potential of 5-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methoxybenzenesulfonamide as a treatment for viral infections, such as HIV and hepatitis C.
5. Investigating the potential of 5-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methoxybenzenesulfonamide as a treatment for cardiovascular diseases, such as atherosclerosis and hypertension.
In conclusion, 5-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methoxybenzenesulfonamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. 5-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methoxybenzenesulfonamide exerts its therapeutic effects through its interaction with S1P receptors, and has been shown to have various biochemical and physiological effects. While 5-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methoxybenzenesulfonamide has some limitations, there are several potential future directions for research on this compound.

Synthesis Methods

5-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methoxybenzenesulfonamide is synthesized through a multi-step process involving several chemical reactions. The initial step involves the reaction of 2-methoxybenzenesulfonamide with 2-bromoethyl tosylate to form an intermediate compound. This intermediate is then further reacted with furan-2-carboxylic acid to yield the final product, 5-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methoxybenzenesulfonamide.

Scientific Research Applications

5-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methoxybenzenesulfonamide has been extensively studied for its therapeutic potential in treating various diseases, including multiple sclerosis, cancer, and transplant rejection. In multiple sclerosis, 5-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methoxybenzenesulfonamide has been shown to reduce inflammation and prevent the migration of immune cells to the central nervous system, thereby reducing the severity of the disease. In cancer, 5-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methoxybenzenesulfonamide has been shown to inhibit the growth and spread of cancer cells by inducing apoptosis and inhibiting angiogenesis. In transplant rejection, 5-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methoxybenzenesulfonamide has been shown to prevent the rejection of transplanted organs by suppressing the immune response.

properties

IUPAC Name

5-fluoro-N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO6S2/c1-14-5-8-16(9-6-14)29(23,24)20(18-4-3-11-28-18)13-22-30(25,26)19-12-15(21)7-10-17(19)27-2/h3-12,20,22H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLZZFAYANSHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=C(C=CC(=C2)F)OC)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methoxybenzenesulfonamide

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